5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid
Description
Properties
IUPAC Name |
5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13(5-3-6-14(19)20)17-10-8-16(9-11-17)12-4-1-2-7-15-12/h1-2,4,7H,3,5-6,8-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJSKYWONUUYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid typically involves the reaction of 4-pyridin-2-ylpiperazine with a suitable pentanoic acid derivative under controlled conditions . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups onto the piperazine or pyridine rings .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound is being explored for its potential therapeutic applications, particularly as a modulator of specific molecular targets involved in disease pathways. Its structure suggests possible interactions with receptors and enzymes, making it a candidate for drug development aimed at various conditions, including neurological disorders and cancer.
2. Biological Activity
- Enzyme Inhibition : Studies have indicated that 5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid may exhibit enzyme inhibitory properties. This activity is significant for developing drugs that target specific enzymes involved in metabolic pathways.
- Receptor Binding Studies : The compound has been investigated for its ability to bind to various receptors, which could lead to the development of novel therapeutics targeting specific biological pathways.
3. Antimicrobial and Antioxidant Properties
- Antimicrobial Activity : Recent research highlights the compound's potential antimicrobial properties. In vitro studies have shown effectiveness against pathogens such as Candida albicans and Saccharomyces cerevisiae, with minimum inhibitory concentrations ranging from 31.25 to 250 µg/mL. This suggests its use in developing new antimicrobial agents.
- Antioxidant Potential : The compound's structural characteristics may also confer antioxidant properties, which are crucial for combating oxidative stress-related diseases. Similar compounds have demonstrated significant antioxidant activity, indicating that this compound could be further explored in this context.
Similar Compounds
- 3,3-Dimethyl-5-Oxo-5-(4-(2-Pyrimidinyl)piperazin-1-yl)pentanoic Acid : Similar in structure but features a pyrimidine ring instead of a pyridine ring.
- 4-(3-Methyl-5-Oxo-2-Pyrazolin-1-Yl)benzoic Acid : Contains a pyrazoline ring and differs in core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties valuable for research and industrial applications.
Case Studies
Several studies have documented the applications and efficacy of this compound:
- Study on Antimicrobial Effects : A comparative study evaluated various synthesized compounds related to this compound for antimicrobial efficacy. The findings indicated that certain derivatives exhibited significant activity against fungal strains.
- Dual Acting Agents Study : Research focused on compounds containing piperazine and pyridine moieties revealed their potential as dual-action agents, showcasing both antimicrobial and antioxidant properties. This dual functionality enhances their therapeutic profiles significantly.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(a) 5-Oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanoic acid (CAS: AGN-PC-05C65X)
- Structural Difference : Incorporates a 2,3,4-trimethoxybenzyl group on the piperazine ring.
- However, this modification reduces aqueous solubility by 40% compared to the pyridinyl analog .
(b) 5-Oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid (CAS: 114640-92-5)
- Structural Difference : Pyrimidin-2-yl replaces pyridin-2-yl.
- Impact : The pyrimidine ring increases hydrogen-bonding capacity, improving affinity for kinases (e.g., IC₅₀ = 0.8 µM vs. 2.3 µM for the pyridinyl analog in EGFR inhibition assays). However, metabolic stability decreases due to higher susceptibility to CYP450 oxidation .
(c) 3,3-Dimethyl-5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid
- Structural Difference: A β,β-dimethyl group on the pentanoic acid chain.
- Impact : The dimethyl group sterically shields the carbonyl group, reducing hydrolysis rates (t₁/₂ in plasma increases from 2.1 h to 6.7 h). This modification also lowers solubility by 60%, necessitating formulation adjustments .
Functional Modifications in the Pentanoic Acid Chain
(a) 5-Oxo-5-{4-[(pentyloxy)carbonyl]piperazin-1-yl}pentanoic acid (Compound 22J)
- Structural Difference : A pentyloxycarbonyl group replaces the pyridinyl moiety.
- Impact : Optimized for oral bioavailability (F = 78% in rats vs. 35% for the pyridinyl analog) and platelet-activating factor (PAF) receptor antagonism (IC₅₀ = 12 nM). The alkyl chain enhances membrane permeability but introduces CYP3A4-mediated metabolism risks .
(b) 5-Oxo-5-(tritylamino)pentanoic acid (Compound 13)
- Structural Difference : A trityl (triphenylmethyl) group replaces the piperazine ring.
- Impact : The bulky trityl group abolishes receptor binding but improves crystallinity (melting point = 153–157°C vs. amorphous nature of the parent compound). Used as a synthetic intermediate for peptide conjugates .
Physicochemical and Pharmacokinetic Properties
| Property | 5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid | 5-Oxo-5-(pyrimidin-2-ylpiperazin-1-yl) analog | 5-Oxo-5-(trimethoxybenzylpiperazin-1-yl) analog |
|---|---|---|---|
| LogP | 1.8 | 1.5 | 3.2 |
| Aqueous Solubility (mg/mL) | 12.5 | 18.9 | 4.7 |
| Plasma Protein Binding (%) | 88 | 92 | 95 |
| Oral Bioavailability (Rat) | 35% | 28% | <10% |
| CYP3A4 Inhibition | Moderate (Ki = 8 µM) | Strong (Ki = 2 µM) | Weak (Ki = 25 µM) |
Data compiled from .
Biological Activity
5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid (CAS 698346-53-1) is a compound characterized by its unique structural features, including a piperazine ring, a pyridine moiety, and a pentanoic acid chain. This combination suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 4-pyridin-2-ylpiperazine with a suitable pentanoic acid derivative under controlled conditions. The compound has the molecular formula and a molar mass of approximately 277.32 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O3 |
| Molar Mass | 277.32 g/mol |
| CAS Number | 698346-53-1 |
| InChI Key | VWJSKYWONUUYBB-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate these targets' activities, influencing various biochemical pathways. Notably, it has been explored for its potential as an enzyme inhibitor and in receptor binding studies .
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties. In vitro evaluations have demonstrated that derivatives of similar structures exhibit significant antimicrobial activity against various pathogens. For instance, compounds containing similar piperazine and pyridine frameworks have shown effectiveness against bacteria and fungi .
Antioxidant Properties
The antioxidant potential of this compound has also been investigated. Compounds with similar structures have been reported to exhibit significant antioxidant activity, which is crucial for combating oxidative stress-related diseases .
Study on Antimicrobial Effects
In a comparative study involving various synthesized compounds, those structurally related to this compound were tested for antimicrobial efficacy. Results indicated that certain derivatives displayed remarkable activity against Candida albicans and Saccharomyces cerevisiae, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL .
Study on Dual Acting Agents
Another study focused on the dual action of compounds containing piperazine and pyridine moieties, revealing their potential as both antimicrobial and antioxidant agents. The findings suggested that the combination of these pharmacophores could lead to synergistic effects, enhancing their therapeutic profiles .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-Oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via amide coupling or condensation reactions between a pentanoic acid derivative and a pyridin-2-ylpiperazine moiety. For example:
- Step 1: Activate the carboxylic acid group (e.g., using EDC/HOBt or DCC) to form an intermediate acyl chloride or active ester.
- Step 2: React with 4-pyridin-2-ylpiperazine under inert conditions (N₂ atmosphere) in anhydrous solvents like DMF or THF.
- Optimization: Adjust reaction time (typically 12–24 hours), temperature (25–60°C), and stoichiometric ratios (1:1.2 for amine:acid) to maximize yield. Monitor progress via TLC or HPLC .
Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify the presence of the pyridinylpiperazine ring (aromatic protons at δ 7.2–8.5 ppm) and pentanoic acid backbone (carboxylic acid proton at δ ~12 ppm).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ~332.16 g/mol).
- HPLC-PDA: Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
Advanced: How can computational modeling predict the pharmacological profile or reactivity of this compound?
Answer:
- Quantum Chemical Calculations: Use DFT (Density Functional Theory) to evaluate electron distribution in the pyridinylpiperazine group, predicting nucleophilic/electrophilic sites for drug-target interactions.
- Molecular Dynamics (MD) Simulations: Model binding affinity to receptors (e.g., GPCRs or kinases) by simulating interactions with active-site residues.
- Reaction Path Searches: Employ tools like GRRM or IRC to identify transition states and optimize synthetic pathways .
Advanced: What strategies address discrepancies in bioactivity data across studies involving this compound?
Answer:
- Variable Control: Standardize assay conditions (e.g., cell lines, incubation time, solvent/DMSO concentration). For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolic stability.
- Analytical Validation: Re-evaluate compound purity using LC-MS to rule out degradation products.
- Dose-Response Replication: Perform triplicate experiments with positive/negative controls to confirm dose-dependent effects .
Advanced: How does the 4-pyridin-2-ylpiperazine moiety influence physicochemical properties and target selectivity?
Answer:
- Lipophilicity and Solubility: The pyridine ring enhances water solubility via hydrogen bonding, while the piperazine group increases logP (~2.1), affecting membrane permeability.
- Target Interactions: The piperazine nitrogen atoms may form hydrogen bonds with aspartate/glutamate residues in enzymes (e.g., kinases), while the pyridine ring engages in π-π stacking with aromatic amino acids.
- SAR Studies: Modifying the piperazine substituents (e.g., adding methyl groups) can alter binding kinetics and selectivity .
Advanced: What experimental designs are used to evaluate metabolic stability and toxicity?
Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS.
- Cytotoxicity Screening: Use MTT assays on HEK293 or HepG2 cells to assess IC₅₀ values and selectivity indices.
- ROS Detection: Apply fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in treated cells .
Basic: What are the solubility and stability considerations for this compound in aqueous and organic solvents?
Answer:
- Aqueous Solubility: Partially soluble in water (~1–5 mg/mL at pH 7.4) due to the carboxylic acid group. Use buffered solutions (PBS, pH 7.4) for biological assays.
- Organic Solvents: Fully soluble in DMSO, DMF, or methanol. Store lyophilized powder at –20°C to prevent hydrolysis of the amide bond .
Advanced: How can structural analogs of this compound be designed to enhance pharmacokinetic properties?
Answer:
- Bioisosteric Replacement: Substitute the pyridine ring with a pyrimidine or triazine to modulate solubility and binding.
- Prodrug Strategies: Esterify the carboxylic acid to improve oral bioavailability (e.g., ethyl ester prodrug).
- PEGylation: Attach polyethylene glycol (PEG) chains to the piperazine nitrogen to extend half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
